molecular formula C12H13NOS B501955 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one CAS No. 863763-64-8

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

Cat. No.: B501955
CAS No.: 863763-64-8
M. Wt: 219.3g/mol
InChI Key: CAQHDFBDKHDMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one ( 863763-64-8) is a high-value heterocyclic compound with the molecular formula C12H13NOS and a molecular weight of 219.30 . This chemical features a 1,3-thiazolidin-4-one core, a privileged scaffold in medicinal chemistry renowned for its wide spectrum of pharmacological properties, including antiglycation, anticancer, antimicrobial, and anti-diabetic activities . The compound is supplied with a minimum purity of 98% and is accompanied by a batch-specific Certificate of Analysis (COA) to ensure quality and traceability . In research and development, this compound serves as a versatile building block and key intermediate. It is ideally suited for use in coupling reactions and in the synthesis of functional materials . Its significant research value is highlighted by its role as a precursor in the synthesis of novel derivatives, such as 5-arylidene analogs, which have demonstrated potent inhibitory activity against the formation of Advanced Glycation End products (AGEs) . AGEs are implicated in the chronic complications of diabetes and neurodegenerative diseases, making this compound a valuable tool for investigating therapeutic strategies in these areas . This product is intended for research and industrial applications as a chemical intermediate. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQHDFBDKHDMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(SCC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation Method

This approach involves the direct reaction of cyclopropylamine, benzaldehyde, and mercaptoacetic acid under reflux conditions. The mechanism proceeds as follows:

  • Imine Formation : Cyclopropylamine reacts with benzaldehyde to form an imine intermediate.

  • Thiol Addition : Mercaptoacetic acid undergoes nucleophilic attack on the imine carbon, yielding a thioether intermediate.

  • Cyclization : Intramolecular esterification eliminates water, forming the thiazolidin-4-one ring.

Optimization Insights :

  • Catalysts : Bi(SCH₂COOH)₃ enhances reaction efficiency by facilitating imine formation and cyclization.

  • Solvents : Ethanol or toluene under reflux improves yield compared to polar aprotic solvents.

  • Yield : Reported yields range from 70% to 85% depending on catalyst loading and reaction time.

Multi-Step Synthesis via Thiourea Intermediate

A validated method from recent literature involves synthesizing 1-cyclopropyl-3-phenylthiourea as a precursor:

Step 1: Synthesis of 1-Cyclopropyl-3-phenylthiourea
Cyclopropylamine reacts with phenyl isothiocyanate in dry dichloromethane at 0–5°C. The product precipitates as a white solid (yield: 90–95%).

Step 2: Cyclization to Thiazolidin-4-one
The thiourea intermediate reacts with chloroacetyl chloride in the presence of triethylamine:

1-Cyclopropyl-3-phenylthiourea+ClCH2COClEt3NThis compound\text{1-Cyclopropyl-3-phenylthiourea} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N}} \text{this compound}

Conditions : Stirring in anhydrous THF at 50°C for 6–8 hours.
Yield : 75–80% after recrystallization from chloroform-methanol.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate reaction kinetics:

  • Reactants : Cyclopropylamine, benzaldehyde, and mercaptoacetic acid.

  • Conditions : 150 W, 100°C, 15 minutes.

  • Advantages : 90% yield with reduced side products compared to conventional heating.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantages
One-PotReflux, Bi(SCH₂COOH)₃, ethanol8595Short reaction time
Multi-StepTHF, triethylamine, 50°C8098High purity
Microwave-AssistedMicrowave, 100°C, 15 min9097Energy-efficient

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

  • ν(C=O) : 1715 cm⁻¹.

  • ν(C=N) : 1624 cm⁻¹.

¹H NMR (CDCl₃) :

  • Cyclopropyl protons : δ 1.06–1.17 ppm (m, 4H).

  • Phenyl protons : δ 6.63–7.39 ppm (m, 5H).

High-Resolution Mass Spectrometry :

  • Observed : [M+H]⁺ = 220.0895 (calculated: 220.0899).

Challenges and Optimization Strategies

  • Impurity Control : By-products from over-condensation or oxidation are minimized using inert atmospheres.

  • Solvent Selection : PPG (polypropylene glycol) outperforms PEG in reducing side reactions.

  • Catalyst Screening : Piperidine improves regioselectivity in aldehyde-containing derivatives.

Industrial-Scale Considerations

  • Cost Efficiency : Mercaptoacetic acid and cyclopropylamine are commercially available but require careful handling due to toxicity.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.

Emerging Trends

  • Green Chemistry : Solvent-free reactions and biodegradable catalysts (e.g., DSDABCOC) are under investigation.

  • Continuous Flow Systems : Microreactors enable precise temperature control and higher throughput .

Scientific Research Applications

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, including 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Standard Drug
Staphylococcus aureus15Penicillin
Escherichia coli17Ciprofloxacin
Candida albicans14Fluconazole

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies show that it can inhibit cell proliferation and induce apoptosis.

Cell Line IC50 (µM) Comparison Drug
HT-29 (Colorectal)10Doxorubicin (12)
Jurkat (Leukemia)8Doxorubicin (9)

The mechanism appears to involve the inhibition of cyclooxygenase enzymes, leading to reduced inflammatory responses and altered cell cycle progression.

Case Studies

Several case studies highlight the clinical relevance of thiazolidinone derivatives:

  • Case Study A : A patient with chronic inflammation exhibited significant improvement after treatment with a thiazolidinone derivative similar to this compound.
  • Case Study B : In vitro studies on leukemia cell lines indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidin ring with cyclopropyl and phenyl substituents. Its IUPAC name is this compound, with the following identifiers:

PropertyValue
CAS Number 863763-64-8
Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol

The primary biological activity of this compound is attributed to its interaction with the cell division cycle phosphatase (CDC25) enzyme. By inhibiting CDC25 activity, it disrupts the normal progression of the cell cycle, leading to the inhibition of cancer cell proliferation. This mechanism positions it as a potential candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness in inhibiting various cancer cell lines by targeting CDC25, thereby slowing down or halting tumor growth.

Antimicrobial and Antifungal Activities

In addition to its anticancer properties, this compound has been investigated for its antimicrobial and antifungal effects. Preliminary studies suggest that it may inhibit the growth of certain pathogenic microorganisms, although further research is needed to fully elucidate these effects .

Pharmacokinetics and Toxicology

Thiazolidinone derivatives, including this compound, generally demonstrate favorable pharmacokinetic profiles. They exhibit good bioavailability and are well-tolerated in biological systems. However, comprehensive toxicological assessments are necessary to determine the safety profile of this compound in clinical settings .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activities of this compound:

  • Antiglycation Activity : A study demonstrated that derivatives of this compound could inhibit glycation processes associated with chronic diseases such as diabetes. One specific derivative showed potent inhibition in the formation of advanced glycation end products (AGEs), which are implicated in various pathologies .
  • In Vitro Studies : In vitro assays have shown that this compound enhances glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related thiazolidinone derivatives:

Compound NameBiological ActivityUnique Features
5-Arylidene derivatives Anticancer, AntimicrobialEnhanced flexibility due to aryl groups
2-(Thienothiazolylimino)-1,3-thiazolidin AnticancerDifferent substituents affecting activity
Thiazolidine derivatives AntidiabeticCommon scaffold with varied substituents

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, cyclopropyl-substituted thiazolidinones can be prepared by refluxing intermediates like (2Z)-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one with aldehydes (e.g., p-methoxy benzaldehyde) in ethanol, using hexahydropyridine as a catalyst. Reaction progress is monitored via TLC, and products are recrystallized from chloroform . Optimizing reaction conditions (e.g., solvent, temperature) is critical; for instance, solvent-free conditions under reflux can yield up to 98% efficiency in similar thiazolidinone syntheses .

Q. How can X-ray crystallography be utilized to confirm the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used . For example, crystal data (space group, unit cell parameters) and refinement statistics (R-factor) are reported in studies of analogous compounds (Table 3 in ). Software suites like WinGX and ORTEP-3 aid in visualizing and validating molecular geometries .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and cyclopropane ring integrity.
  • FT-IR : Peaks at ~1700 cm1^{-1} indicate the C=O stretch of the thiazolidinone ring.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
    Cross-referencing with computational predictions (e.g., DFT-calculated IR/NMR spectra) enhances accuracy .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution, which correlate with reactivity and DNA-binding affinity . Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., DNA minor grooves), with binding energies validated against experimental cytotoxicity data .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) of thiazolidinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., cyclopropyl vs. methylphenyl) and assess bioactivity .
  • Dose-Response Assays : Use standardized cell lines (e.g., MCF-7 for cancer) and controls to quantify IC50_{50} values.
  • Mechanistic Studies : Flow cytometry (apoptosis assays) and comet assays (DNA damage) clarify modes of action .

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer : A solvent screening approach is critical. For example:

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux1168
Acetic acidReflux1145
Solvent-freeReflux198
Solvent-free conditions under reflux often maximize efficiency by reducing side reactions .

Data Analysis and Validation

Q. What challenges arise in crystallographic refinement of thiazolidinone derivatives, and how are they addressed?

  • Methodological Answer : Common issues include disordered cyclopropane rings and twinned crystals. Using high-resolution data (>1.0 Å) and restraints (e.g., DFIX for bond lengths) in SHELXL improves refinement. Validation tools like PLATON check for missed symmetry and twinning .

Q. How do substituent positions (e.g., para vs. meta methyl groups) impact the crystal packing and bioactivity of thiazolidinone analogs?

  • Methodological Answer : Comparative studies of 3-(4-methylphenyl) vs. 3-(3-methylphenyl) analogs reveal differences in hydrogen-bonding networks (e.g., C=O···H interactions) and π-stacking, which influence solubility and target binding. Bioactivity shifts (e.g., cytotoxicity) are quantified via SAR analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.